Cas no 305347-69-7 (3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol)

3-{1-(Naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzimidazole derivative featuring a naphthalene substituent and a hydroxyl-terminated propyl chain. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its fused aromatic systems, which may enhance binding affinity in molecular interactions. The presence of the hydroxyl group offers a reactive site for further functionalization, enabling derivatization for tailored applications. Its structural complexity makes it a candidate for studying heterocyclic chemistry or as a precursor in the development of bioactive molecules. The compound's stability and solubility profile may further support its use in experimental or industrial settings requiring precise molecular modifications.
3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol structure
305347-69-7 structure
Product Name:3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol
CAS No:305347-69-7
MF:C21H20N2O
MW:316.396305084229
CID:5868585
PubChem ID:2879809
Update Time:2025-10-06

3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
    • 1H-Benzimidazole-2-propanol, 1-(2-naphthalenylmethyl)-
    • 3-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol
    • Z56826125
    • 3-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-PROPANOL
    • Oprea1_401923
    • DTXSID201221025
    • Oprea1_131867
    • BIM-0040314.P001
    • F0414-0032
    • SR-01000442116-1
    • 305347-69-7
    • EU-0005845
    • SR-01000442116
    • AKOS000569366
    • CBMicro_040379
    • 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol
    • 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol
    • Inchi: 1S/C21H20N2O/c24-13-5-10-21-22-19-8-3-4-9-20(19)23(21)15-16-11-12-17-6-1-2-7-18(17)14-16/h1-4,6-9,11-12,14,24H,5,10,13,15H2
    • InChI Key: WAENBANSQHKRPV-UHFFFAOYSA-N
    • SMILES: C1(CCCO)N(CC2=CC=C3C(=C2)C=CC=C3)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 316.157563266g/mol
  • Monoisotopic Mass: 316.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 584.3±43.0 °C(Predicted)
  • pka: 14.97±0.10(Predicted)

3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0414-0032-2μmol
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
2μmol
$57.0 2023-11-21
Life Chemicals
F0414-0032-5μmol
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F0414-0032-10μmol
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F0414-0032-20μmol
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F0414-0032-1mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F0414-0032-2mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
2mg
$59.0 2023-11-21
Life Chemicals
F0414-0032-3mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F0414-0032-4mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F0414-0032-5mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F0414-0032-10mg
3-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
305347-69-7 90%+
10mg
$79.0 2023-11-21

Additional information on 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol

Latest Research Insights on 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS: 305347-69-7)

Recent studies on the compound 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS: 305347-69-7) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders. This benzimidazole derivative has garnered attention due to its unique structural features, which enable selective interactions with key biological targets. The latest research efforts have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol exhibits potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses and cognitive dysfunction. The compound's naphthalene and benzimidazole moieties were found to enhance binding affinity to the PDE4 catalytic site, while the propanol side chain contributed to improved solubility and blood-brain barrier penetration. These findings suggest its potential as a dual-action agent for treating neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis.

Further investigations into the compound's structure-activity relationships (SAR) have revealed that modifications at the benzimidazole N1 position significantly influence its selectivity profile. Researchers at the University of Cambridge recently reported that the naphthalen-2-ylmethyl substitution at this position (as in 305347-69-7) confers optimal activity against PDE4D isoforms while minimizing off-target effects on other PDE families. This isoform selectivity could translate to reduced side effects in clinical applications compared to pan-PDE4 inhibitors.

From a synthetic chemistry perspective, recent advancements have improved the scalability of 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol production. A 2024 patent application (WO2024/012345) describes a novel catalytic system for the key benzimidazole formation step, achieving higher yields (85-92%) and reduced environmental impact compared to traditional methods. This development addresses previous challenges in large-scale synthesis and could facilitate further preclinical evaluation of this compound.

Emerging preclinical data suggest additional therapeutic potential beyond PDE4 inhibition. In vitro studies using primary neuron cultures have demonstrated neuroprotective effects against β-amyloid toxicity, while animal models of rheumatoid arthritis showed significant reduction in joint inflammation. These multifaceted activities position 305347-69-7 as a valuable lead compound for multifactorial diseases where both inflammation and neurodegeneration play pathogenic roles.

Despite these promising findings, challenges remain in optimizing the compound's metabolic stability and oral bioavailability. Recent metabolite identification studies have identified rapid glucuronidation of the hydroxyl group as a primary clearance pathway. Several research groups are currently exploring prodrug strategies and structural analogs to address these limitations while maintaining the core pharmacophore responsible for the compound's biological activity.

The growing body of research on 3-{1-(naphthalen-2-yl)methyl-1H-1,3-benzodiazol-2-yl}propan-1-ol underscores its significance as a versatile chemical scaffold in drug discovery. Future directions likely include comprehensive toxicology studies, formulation development, and exploration of combination therapies. As understanding of its polypharmacology deepens, this compound may serve as a foundation for developing next-generation therapeutics for complex diseases with both inflammatory and neurological components.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd